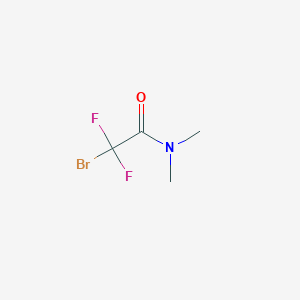

2-bromo-2,2-difluoro-N,N-dimethylacetamide

Description

Significance of gem-Difluorinated and Brominated Amides in Contemporary Organic Chemistry

The introduction of a gem-difluoromethylene (CF2) group into organic molecules can profoundly influence their physical, chemical, and biological properties. This functional group is often considered a bioisostere of a carbonyl group or an ether oxygen atom. cymitquimica.com Its high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and alter the conformational preferences of a molecule. Current time information in Pasuruan, ID.researchgate.net These attributes are highly sought after in drug discovery, where improving the pharmacokinetic profile of a lead compound is a critical objective. The presence of the CF2 group can lead to increased binding affinity of drug candidates to their biological targets. researchgate.net

Concurrently, brominated organic compounds are established as versatile intermediates in organic synthesis. The carbon-bromine bond is readily cleaved and can participate in a wide array of chemical transformations, including nucleophilic substitution, elimination, and various metal-catalyzed cross-coupling reactions. acs.org Brominated amides, in particular, serve as valuable precursors for the synthesis of more complex molecules. For instance, they can be used in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures. The Hoffmann bromamide (B1595942) reaction, a classic method for preparing primary amines from primary amides, underscores the synthetic utility of brominated amides. researchgate.netnih.gov

The combination of both a gem-difluoro group and a bromine atom on the alpha-carbon of an amide, as seen in 2-bromo-2,2-difluoro-N,N-dimethylacetamide, creates a synthetically powerful building block. This arrangement offers the potential to leverage the unique properties of organofluorine compounds while providing a reactive handle for further molecular elaboration.

Historical Context of α-Halo-α,α-difluoroacetamide Research

The study of α-halogenated carbonyl compounds has a long and rich history in organic chemistry. However, the specific subclass of α-halo-α,α-difluoroacetamides is a more recent area of investigation, largely driven by the growing importance of fluorinated molecules. Early research in organofluorine chemistry often focused on the synthesis of trifluoromethyl-containing compounds. Over time, the synthetic utility of the difluoromethylene group became more apparent, leading to the development of methods for its installation.

A significant challenge in the synthesis of α-halo-α,α-difluoro carbonyl compounds has been the development of mild and efficient methods. One notable advancement in this area is the use of a trifluoroacetate (B77799) release/halogenation protocol to generate α-halo-α,α-difluoromethyl ketones from highly fluorinated gem-diols. chemicalbook.comresearchgate.net This approach provides a pathway to these valuable synthetic intermediates under gentle reaction conditions.

More directly related to the title compound, research has explored the reactivity of bromodifluoroacetamides in various transformations. For example, the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides has been shown to be a direct route to α,α-difluoro-β-amino amides, which are valuable building blocks for fluorinated peptides and other biologically active molecules. rsc.org This demonstrates the utility of α-bromo-α,α-difluoroacetamides as precursors to complex fluorinated structures.

Scope and Research Imperatives for this compound

While the broader class of α-bromo-α,α-difluoroacetamides has seen increasing attention, dedicated research focusing specifically on this compound appears to be limited. However, the existing literature on analogous compounds provides a clear roadmap for its potential applications and areas for future investigation.

A primary research imperative is the development and optimization of synthetic routes to this compound. While general methods for the synthesis of related compounds exist, tailoring these to achieve high yields and purity for the N,N-dimethyl derivative is a crucial first step for enabling its widespread use.

Once readily accessible, the synthetic utility of this compound can be explored in a variety of contexts. A particularly promising area is its use in copper-catalyzed arylation reactions. Recent studies have demonstrated that a range of N-substituted 2-bromo-2,2-difluoroacetamides can be effectively coupled with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts to produce aromatic amides. researchgate.netnih.govmdpi.com These reactions are often tolerant of a wide range of functional groups and can be scaled up, highlighting their potential in synthetic campaigns. nih.gov The N,N-dimethyl amide functionality of the title compound could offer unique reactivity or solubility profiles in such transformations.

Furthermore, the reactivity of the bromine atom in this compound in nucleophilic substitution and other coupling reactions warrants thorough investigation. Its ability to serve as a difluoro(dimethylamido)carbonylmethyl synthon would be highly valuable for the construction of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. The table below outlines the key properties of this compound.

| Property | Value |

| Molecular Formula | C4H6BrF2NO cymitquimica.com |

| Molecular Weight | 202 g/mol cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

The exploration of the reactivity and applications of this compound holds the promise of expanding the synthetic chemist's toolbox for the construction of precisely functionalized, fluorinated molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoro-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYXKWACJEHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromo 2,2 Difluoro N,n Dimethylacetamide

Copper-Catalyzed Transformations Involving 2-Bromo-2,2-difluoro-N,N-dimethylacetamide and its Analogues

Copper catalysis offers an efficient and cost-effective method for forming new carbon-carbon and carbon-heteroatom bonds. The unique electronic properties of 2-bromo-2,2-difluoroacetamides make them particularly suitable substrates for activation and functionalization via transition-metal catalysis. nih.gov

A significant advancement in the synthesis of aromatic amides involves the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides. nih.govnih.gov This methodology utilizes readily available and structurally simple aryl precursors like aryl boronic acids and aryl trialkoxysilanes. nih.govresearchgate.net The reactions have been shown to be robust, with a broad scope that is largely insensitive to the electronic properties of the aryl groups; both electron-rich and electron-deficient aryl substituents can be successfully introduced. nih.govresearchgate.net These protocols exhibit excellent efficiency and have been successfully employed for the synthesis of a diverse range of aromatic amides in good to excellent yields. nih.gov The practicality of this method has been further demonstrated through successful gram-scale synthesis. nih.govmdpi.com

The reaction conditions are typically optimized for each class of arylating agent. For instance, the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with (4-(trifluoromethyl)phenyl)boronic acid serves as a model for optimizing conditions with aryl boronic acids. researchgate.net Similarly, reactions with trimethoxy(4-(trifluoromethyl)phenyl)silane are used to establish optimal parameters for silane-based arylations. researchgate.net A wide variety of 2-bromo-2,2-difluoroacetamides, including those with aliphatic, aromatic, secondary, or tertiary amide functionalities, have proven to be reactive under the developed conditions. nih.gov

Table 1: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Aryl Boronic Acids and Aryl Trialkoxysilanes. researchgate.net

| Arylating Agent | Amide Substrate | Product | Yield |

| (4-(trifluoromethyl)phenyl)boronic acid | 2-bromo-2,2-difluoro-N-phenylacetamide | N-phenyl-4-(trifluoromethyl)benzamide | Good |

| Aryl Boronic Acid | 2-bromo-N-(3,4-dimethoxyphenyl)acetamide | 2-bromo-N-(3,4-dimethoxyphenyl)benzamide | Good |

| trimethoxy(4-(trifluoromethyl)phenyl)silane | 2-bromo-2,2-difluoro-N-phenylacetamide | N-phenyl-4-(trifluoromethyl)benzamide | Good |

In addition to boronic acids and silanes, dimethyl-aryl-sulfonium salts have been effectively used as arylating agents in copper-catalyzed reactions with 2-bromo-2,2-difluoroacetamides. nih.govnih.gov This approach provides another accessible route to diverse aromatic amides. nih.gov The reaction mechanism and scope are comparable to those observed with boronic acids and silanes, demonstrating good to excellent yields across various substrates. nih.govresearchgate.net The use of dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate in model reactions has been crucial for optimizing the reaction conditions for this class of reagents. researchgate.net This method further expands the synthetic utility of 2-bromo-2,2-difluoroacetamides, confirming their status as versatile precursors in amide synthesis. nih.govresearchgate.net

Table 2: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Dimethyl-Aryl-Sulfonium Triflates. researchgate.net

| Arylating Agent | Amide Substrate | Product | Yield |

| dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | 2-bromo-2,2-difluoro-N-phenylacetamide | N-phenyl-4-(trifluoromethyl)benzamide | Good |

Copper catalysis is also instrumental in the difluoroalkylation of olefins using reagents like this compound. nih.govnih.gov These reactions typically proceed through a radical mechanism, where a difluoroalkyl radical is generated and subsequently adds across the double bond of an alkene. nih.gov This method allows for the simultaneous construction of new C-C bonds and the introduction of a difluoroacetyl group. researchgate.net The reactions demonstrate broad substrate scope with respect to the alkene, tolerating various functional groups. researchgate.net For example, the hydrodifluoroalkylation between alkynes and ethyl bromodifluoroacetate, a related compound, can be efficiently catalyzed by copper, indicating the potential for similar reactivity with this compound. nih.gov

The mechanism underlying many copper-catalyzed transformations involving bromo-difluoro compounds is rooted in radical chemistry initiated by single-electron transfer (SET). nih.govnih.gov In a typical catalytic cycle, a Cu(I) species engages in an SET event with a bromo-difluoroacetamide like BrCF₂R. nih.gov This transfer generates a fluoroalkyl radical (•CF₂R) and a Cu(II) species. nih.gov This transient radical is then free to react with other substrates in the mixture, such as olefins. nih.gov For instance, the fluoroalkyl radical can attack the less sterically hindered terminal position of an olefin, leading to a new alkyl radical intermediate that can undergo further transformations, such as cyclization, to yield the final product. nih.gov The Cu(II) species is subsequently reduced back to Cu(I) to continue the catalytic cycle. nih.gov

Radical-Mediated Reactions Utilizing this compound Derivatives

Beyond copper-exclusive systems, radical reactions involving 2-bromo-2,2-difluoroacetamide (B1273100) derivatives can be initiated by other means, leading to novel molecular architectures.

A noteworthy transformation is the iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes. nih.gov This multi-component reaction utilizes a 2-bromo-2,2-difluoroacetamide derivative (such as 2-bromo-2,2-difluoro-N-phenylacetamide), an alkene, an alkyl bromide, and sodium dithionite (B78146) (Na₂S₂O₄). nih.govresearchgate.net The process is described as a radical-anion relay. nih.gov

The reaction is initiated by the single-electron reduction of the bromo-difluoroacetamide by Na₂S₂O₄, which also acts as the source of sulfur dioxide (SO₂), to generate a carbon-centered radical. nih.gov This radical adds to the alkene, creating a new radical intermediate. nih.gov This intermediate is then trapped by SO₂ to form a sulfonyl radical, which is subsequently reduced by the iron catalyst to an alkylsulfonic anion. nih.govnih.gov This nucleophilic anion then reacts with an alkyl halide to furnish the final difunctionalized product. nih.gov This strategy effectively bypasses potential side reactions like β-H elimination. nih.gov The iron catalyst plays a crucial role in promoting the reaction between the in-situ generated carbon-centered radical and Na₂S₂O₄. nih.gov The method is highly selective and has been used to synthesize a variety of acyclic and cyclic sulfones. nih.gov

Table 3: Iron-Catalyzed Fluoroalkylative Alkylsulfonylation of Alkenes. nih.gov

| Alkene | Fluoroalkyl Source | Alkyl Halide | Product Type | Yield |

| 1-octene | 2-bromo-2,2-difluoro-N-phenylacetamide | bromoethane | Linear Sulfone | 81% (optimized) |

| Trisubstituted Alkenes | 2-bromo-2,2-difluoro-N-phenylacetamide | Various Alkyl Bromides | Branched Sulfones | 33-88% |

| Tetrasubstituted Alkenes | 2-bromo-2,2-difluoro-N-phenylacetamide | Various Alkyl Bromides | Quaternary Center Sulfones | 33-88% |

| trimethyl(vinyl)silane | 2-bromo-2,2-difluoro-N-phenylacetamide | methyl iodide (implied) | 2,2-difluoro-4-(methylsulfonyl)-N-phenylbutanamide | 57% |

Radical Additions to Vinyl Ethers Mediated by Reducing Agents

The generation of α,α-difluoro-α-carbonyl radicals from precursors like this compound opens avenues for the formation of new carbon-carbon bonds. One effective method involves the use of a mild reducing agent, such as sodium dithionite (Na₂S₂O₄), to initiate the radical addition to electron-rich alkenes like vinyl ethers. While direct studies on this compound are not extensively detailed in the literature, the reactivity of analogous compounds such as ethyl and methyl 2-bromo-2,2-difluoroacetate provides a strong precedent. researchgate.netwikipedia.org

The reaction is typically carried out in a mixed solvent system, such as acetonitrile/water, where sodium dithionite can effectively reduce the carbon-bromine bond to generate the key difluoroacetyl radical. This radical then adds to the vinyl ether, and the resulting radical intermediate is subsequently trapped by an alcohol present in the reaction medium to afford the final acetal (B89532) product. researchgate.netwikipedia.orgyoutube.com This process allows for the construction of complex difluoroacetyl-substituted acetals. researchgate.net The general mechanism involves a single-electron transfer (SET) from the dithionite ion to the bromodifluoro compound, leading to the fragmentation of the C-Br bond and formation of the electrophilic radical species.

Table 1: Representative Yields for the Radical Addition of Bromodifluoro-Reagents to Vinyl Ethers Mediated by Sodium Dithionite Data is based on analogous reactions with ethyl 2-bromo-2,2-difluoroacetate.

| Vinyl Ether Substrate | Alcohol | Product | Yield (%) |

| Ethyl vinyl ether | Methanol | 2-(1,1-Dimethoxyethyl)-1-bromo-1,1-difluoroethane analogue | 75 |

| Butyl vinyl ether | Ethanol | 2-(1,1-Diethoxyethyl)-1-bromo-1,1-difluoroethane analogue | 80 |

| Ethyl vinyl ether | Isopropanol | 2-(1,1-Diisopropoxyethyl)-1-bromo-1,1-difluoroethane analogue | 65 |

Light-Driven Fluoroalkyl Transfer with Vinylboronate Esters

Photoredox catalysis offers a powerful, metal-free strategy for generating radicals under mild conditions. Light-driven fluoroalkyl transfer reactions utilizing this compound or its iodo-analogue have been developed for the synthesis of tertiary difluoromethylene-containing molecules. erowid.org In this methodology, a radical precursor adds to a fluoroalkylated vinylboronate ester, initiating a 1,2-boronate rearrangement that culminates in the transfer of the fluoroalkyl group. erowid.org

The reaction of 2-iodo-N,N-dimethylacetamide, a close analogue of the title compound, with a fluoroalkyl vinyl-pinacol boronic ester (vinyl-BPin) under blue light irradiation (440 nm) proceeds efficiently. erowid.org The process is believed to initiate via homolysis of the carbon-halogen bond, generating a radical that adds to the vinyl-BPin reagent. erowid.org This addition forms a radical anion intermediate which can undergo a single electron transfer (SET) to propagate the chain. erowid.org This method is compatible with a wide range of radical precursors, demonstrating its versatility. For instance, 2-iodo-N,N-dimethylacetamide afforded the desired conjugate addition product in a 75% yield. erowid.org

Table 2: Scope of Radical Precursors in Light-Driven Fluoroalkyl Transfer

| Radical Precursor | Halogen | Yield (%) |

| 2-Iodoacetonitrile | I | 58 |

| Ethyl iodoacetate | I | 51 |

| Ethyl bromoacetate | Br | 28 |

| 2-Iodo-N,N-dimethylacetamide | I | 75 |

| 2-Bromo-1-cyclopropylethan-1-one | Br | 42 |

Transition-Metal-Catalyzed Reactions with this compound as a Coupling Partner

Rhodium-Catalyzed α-Fluoroalkylation (Reformatsky-Honda Reactions)

The Reformatsky reaction, traditionally involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, has been adapted to use other metals, including rhodium. nih.govlibretexts.org A rhodium-catalyzed Reformatsky-type reaction typically involves the formation of a rhodium enolate, which then acts as a nucleophile. erowid.orgacs.org For instance, a rhodium-hydride complex, generated from a rhodium catalyst and a reducing agent like diethylzinc, can perform a 1,4-reduction on an α,β-unsaturated ester to generate a Reformatsky-type reagent. erowid.org

While specific examples detailing the use of this compound in rhodium-catalyzed Reformatsky-Honda reactions are scarce, the compound could theoretically participate in two ways. It could act as the electrophilic partner, reacting with a pre-formed rhodium enolate. Alternatively, oxidative addition of the C-Br bond to a low-valent rhodium(I) complex could form a rhodium(III) species, which could then engage in subsequent coupling steps. The high stability of the resulting difluoroacetamido-rhodium intermediate would be a key factor in the viability of such a pathway.

Iron-Catalyzed Multicomponent Reactions

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for organic synthesis. Iron-catalyzed multicomponent reactions often proceed via radical pathways, initiated by a single-electron transfer (SET) process. nih.gov For example, iron salts have been used to catalyze the multicomponent radical cross-coupling of vinyl boronates, alkyl halides, and Grignard reagents. acs.org These reactions have shown tolerance for fluorinated radical precursors, suggesting that this compound could be a suitable substrate. acs.org

In such a reaction, the iron catalyst would likely facilitate the generation of the ·CF₂C(O)NMe₂ radical from the C-Br bond. This radical could then participate in a sequence of events, such as addition to an alkene (a Giese addition), to form a new carbon-centered radical that is subsequently trapped, leading to the assembly of complex molecules from simple starting materials in a single operation. acs.org

Palladium-Catalyzed Cross-Coupling Methodologies (General Context)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. illinois.eduyoutube.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comorganic-chemistry.org The C(sp³)-Br bond in this compound is susceptible to oxidative addition to a palladium(0) catalyst, forming a palladium(II) intermediate. This makes the compound a viable coupling partner in various cross-coupling reactions.

A specific application is the Suzuki-type cross-coupling with aryldioxaborolanes to synthesize α-aryl-N,N-dimethylacetamides. researchgate.neterowid.org This reaction is typically performed using a Pd(dba)₂ catalyst with a sterically hindered phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) and a base such as K₃PO₄. erowid.org The reaction proceeds smoothly to give the desired α-arylated products in moderate to good yields. erowid.org A proposed mechanism involves the oxidative addition of the bromo-amide to Pd(0), followed by transmetalation with the arylboron species and subsequent reductive elimination to furnish the product and regenerate the Pd(0) catalyst. erowid.org

Table 3: Palladium-Catalyzed Suzuki-Type Coupling of 2-Bromo-N,N-dimethylacetamide with Aryldioxaborolanes

| Aryldioxaborolane | Product | Yield (%) |

| 2-Phenyl-1,3,2-dioxaborolane | α-Phenyl-N,N-dimethylacetamide | 72 |

| 2-(4-Methoxyphenyl)-1,3,2-dioxaborolane | α-(4-Methoxyphenyl)-N,N-dimethylacetamide | 78 |

| 2-(4-Chlorophenyl)-1,3,2-dioxaborolane | α-(4-Chlorophenyl)-N,N-dimethylacetamide | 65 |

| 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane | α-(Naphthalen-2-yl)-N,N-dimethylacetamide | 68 |

Furthermore, a palladium-mediated carbonylative Suzuki coupling between bromodifluoroacetamides and alkylboron reagents has been developed, providing access to α,α-difluoro-β-ketoamides. acs.org

Mechanistic Pathways of Nucleophilic and Radical Substitutions at the Bromodifluoromethyl Center

The reactivity of the bromodifluoromethyl group in this compound is dictated by the strong electron-withdrawing nature of the two fluorine atoms and the adjacent carbonyl group. This electronic environment governs its participation in both radical and nucleophilic substitution reactions.

Radical Pathways: As discussed in sections 3.2.2 and 3.2.3, the C-Br bond can undergo homolytic cleavage to form the ·CF₂C(O)NMe₂ radical. researchgate.neterowid.org This process can be initiated by single-electron transfer from a chemical reducing agent like Na₂S₂O₄ or through photoredox catalysis. wikipedia.orgerowid.org The three distinct phases of these radical chain reactions are initiation, propagation, and termination. organic-chemistry.org Initiation creates the radical, propagation involves the reaction of the radical with a stable molecule to form the product and another radical, and termination occurs when two radicals combine. organic-chemistry.orgnih.gov The electrophilic nature of the resulting fluorinated radical makes it highly reactive towards electron-rich species like vinyl ethers. researchgate.net

Nucleophilic Pathways: Nucleophilic substitution at an sp³-hybridized carbon bearing a leaving group is a fundamental reaction type. nih.govwikipedia.org The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by a nucleophile. organic-chemistry.org However, a classic Sₙ2-type backside attack on the bromodifluoromethyl carbon is sterically hindered and electronically disfavored by the presence of the two fluorine atoms.

Spectroscopic and Structural Elucidation of 2 Bromo 2,2 Difluoro N,n Dimethylacetamide and Its Reaction Products

X-ray Crystallography for Solid-State Structural Determination

Despite extensive searches for research articles detailing the synthesis and characterization of 2-bromo-2,2-difluoro-N,N-dimethylacetamide, no publications containing the requisite ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, or infrared spectroscopy data were identified. Furthermore, no records of its crystal structure determination through X-ray crystallography were found.

Therefore, the generation of data tables and detailed research findings for each of the specified analytical techniques is not possible. The information required to fulfill the request as outlined is absent from the available scientific record.

Theoretical and Computational Studies on 2 Bromo 2,2 Difluoro N,n Dimethylacetamide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of complex organic reactions involving 2-bromo-2,2-difluoro-N,N-dimethylacetamide and related compounds.

Researchers utilize DFT to map out the potential energy surfaces of reactions, identifying the most plausible pathways. For instance, in visible-light-induced photoredox reactions, DFT calculations help to determine whether the reaction is initiated by the generation of a difluoroacetate (B1230586) radical or an alkene radical cation. nih.govacs.org These calculations can compare the energy barriers of different proposed steps, such as radical addition, cyclization, and deprotonation, to establish the sequence of events in the reaction mechanism. researchgate.net

In a study on the visible-light-triggered difluoroacetylation/cyclization of chromone-tethered alkenes, DFT studies supported a canonical photoredox catalytic cycle. researchgate.net The calculations revealed that deprotonation occurs before the cleavage of the radical, a crucial detail for understanding the reaction's progression. researchgate.net Furthermore, DFT can explain differences in reactivity between various reagents; for example, it was shown that a higher yield with a particular difluoromethylating agent was due to the more favorable expulsion of its corresponding radical moiety. researchgate.net

Table 1: Application of DFT in Reaction Mechanism Studies

| Reaction Type | Computational Insight Provided by DFT | Key Finding |

|---|---|---|

| Photoredox Catalysis | Determination of the initial triggering step (e.g., radical generation) | Identified the most likely radical intermediate formed. nih.govacs.org |

| Copper-Catalyzed Difluoroalkylation | Elucidation of the catalytic cycle (e.g., Cu(I)/Cu(III)) | Described the role of the base in forming key intermediates. nih.gov |

| Radical Cyclization | Analysis of competing reaction pathways and sequence of events | Established the order of deprotonation and radical cleavage. researchgate.net |

Computational Modeling of Transition States and Intermediates

Understanding the structure and energy of transition states and intermediates is fundamental to comprehending a chemical reaction. Computational modeling allows for the direct investigation of these transient species, which are often difficult or impossible to observe experimentally.

For reactions involving this compound, calculations can determine the geometries and energies of key intermediates, such as the difluoroacetyl radical (•CF2CON(CH3)2), and the transition states that connect reactants, intermediates, and products. This information is critical for identifying the rate-determining step of a reaction. For example, in a proposed catalytic cycle, the energy barrier for each step can be calculated, and the step with the highest energy barrier is identified as the bottleneck of the reaction.

In copper-catalyzed reactions, computational studies have been used to model the interaction of the difluoroacetylating agent with the copper catalyst. nih.gov These models can describe the formation of copper-containing intermediates and the transition states for oxidative addition and reductive elimination steps, which are often key parts of the catalytic cycle. rsc.org The stability of different potential intermediates can be compared to predict which pathways are energetically favorable.

Table 2: Calculated Energies for Hypothetical Reaction Intermediates

This table presents a hypothetical example of data that could be generated from computational modeling.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial state of the system | 0.0 |

| TS1 | Transition state for radical formation | +15.2 |

| Intermediate 1 | Difluoroacetyl radical + Substrate | +5.4 |

| TS2 | Transition state for C-C bond formation | +12.8 |

| Product Complex | Final product coordinated to catalyst | -25.6 |

Prediction of Reactivity and Selectivity in Catalytic Processes

A major goal of computational chemistry is to predict the outcome of reactions, including their efficiency (reactivity) and the distribution of products (selectivity). For catalytic processes using this compound, theoretical models can predict how changes in the catalyst, substrate, or reaction conditions will affect the reaction.

For example, in enantioselective catalysis, computational models can be used to predict which enantiomer of a product will be formed preferentially. This is achieved by calculating the energies of the diastereomeric transition states leading to the different enantiomers. The transition state with the lower energy will correspond to the major product, and the energy difference between the transition states can be used to predict the enantiomeric excess.

DFT calculations can also rationalize observed trends in reactivity. For instance, if a reaction works well with electron-rich substrates but poorly with electron-poor ones, computational analysis of the electronic properties of the transition states can explain this observation. These predictive capabilities are invaluable for designing new catalysts and optimizing reaction conditions for desired outcomes, reducing the need for extensive experimental screening.

Synthetic Applications of 2 Bromo 2,2 Difluoro N,n Dimethylacetamide and Its Derivatives

Building Blocks for Complex Fluorinated Organic Molecules

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Bromodifluoroacetamides are valuable precursors for synthesizing a variety of fluorinated molecules, including amines, β-lactams, and amino acids, which are of significant interest in medicinal and materials chemistry.

Synthesis of Difluoroethylamines and Their Derivatives

The amide functionality within bromodifluoroacetamide derivatives can be chemically reduced to an amine. A controlled reduction, for instance using Borane-tetrahydrofuran (BTHF), can convert the carboxamide group into an amine without affecting other sensitive functionalities in the molecule researchgate.net. This transformation provides a synthetic route to N,N-dimethyl-2-bromo-2,2-difluoroethanamine. These difluoroethylamine derivatives are important intermediates, particularly in the preparation of various active ingredients for pharmaceuticals and agrochemicals google.com.

Preparation of Difluoro-β-lactams and Related Amino Acid Analogues

α,α-Difluoro-β-lactams are important fluorinated heterocycles. A novel copper-catalyzed cyclization reaction using bromodifluoroacetamides and cyclopropenes or diazo compounds allows for the efficient synthesis of these structures in moderate to excellent yields under mild conditions researchgate.net. These α,α-difluoro-β-lactams are valuable in peptide synthesis, as they can undergo a one-pot ring-opening peptide elongation reaction to incorporate α,α-difluoro-β-amino acid units into peptide chains thieme.de.

Furthermore, bromodifluoroacetamides are key reactants in the zinc-promoted Reformatsky reaction with aldimines to produce α,α-difluoro-β-amino amides chemrxiv.orgrsc.orgchemrxiv.org. These products are attractive building blocks for creating fluorinated mimics of biologically active compounds and oligopeptides chemrxiv.org. The reaction generally proceeds in high yields and is a direct method for synthesizing these valuable amino acid analogues chemrxiv.orgchemrxiv.org.

Table 1: Synthesis of α,α-Difluoro-β-amino Amides via Reformatsky Reaction This table presents data on the zinc-promoted reaction of aldimines with bromodifluoroacetamides to yield various N-PMP protected α,α-difluoro-β-amino-β-aryl amides.

| Entry | Aldimine Substituent (Aryl Group) | Product Yield (%) |

| 1 | 4-Methoxyphenyl | 95 |

| 2 | 2-Methoxyphenyl | 70 |

| 3 | 4-Methoxycarbonylphenyl | 91 |

| 4 | 4-Chlorophenyl | 86 |

| 5 | 4-Cyanophenyl | 83 |

| 6 | 2-Naphthyl | 63 |

| Data sourced from ChemRxiv chemrxiv.org. |

Construction of Difluoropiperidines and Fluorinated Gamma-Amino Acids

The application of bromodifluoroacetamides extends to the synthesis of more complex amino acid structures. For instance, N-morpholine bromodifluoroacetamide has been utilized in a ring-opening strategy with cyclic sulfamidates to produce novel fluorinated γ-amino acid derivatives nih.gov. This method demonstrates the utility of bromodifluoroacetamides in constructing acyclic, functionalized amino acid backbones that are otherwise challenging to access nih.gov. While the direct synthesis of difluoropiperidines from 2-bromo-2,2-difluoro-N,N-dimethylacetamide is not extensively detailed in the reviewed literature, the synthesis of fluorinated amino acids highlights the potential of this reagent class in building complex nitrogen-containing heterocyclic and acyclic systems beilstein-journals.org.

Formation of Diverse Chemical Scaffolds

Beyond serving as precursors to specific functional groups, bromodifluoroacetamides are instrumental in forming a variety of core chemical structures, or scaffolds, that are central to the development of new chemical entities.

Aromatic Amides via Arylation Reactions

A significant application of 2-bromo-2,2-difluoroacetamides is in the copper-catalyzed direct arylation for the synthesis of aromatic amides. nih.govresearchgate.net This methodology allows for the coupling of the bromodifluoroacetamide with various aryl precursors, including aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts nih.govresearchgate.net. The reaction is robust, demonstrating insensitivity to the electronic nature of the aryl groups, meaning both electron-rich and electron-deficient aryl groups can be successfully introduced nih.govresearchgate.netconsensus.app. This protocol is efficient, scalable to gram quantities, and provides good to excellent yields for a wide range of both aliphatic and aromatic secondary or tertiary amides nih.govresearchgate.netconsensus.app.

Table 2: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides This table summarizes the yields of various aromatic amides synthesized via the copper-catalyzed arylation of different 2-bromo-2,2-difluoroacetamides with aryl boronic acids.

| Amide Substrate | Aryl Boronic Acid | Product Yield (%) |

| 2-bromo-2,2-difluoro-N-phenylacetamide | (4-(trifluoromethyl)phenyl)boronic acid | 85 |

| 2-bromo-2,2-difluoro-N-phenylacetamide | (4-methoxyphenyl)boronic acid | 92 |

| 2-bromo-2,2-difluoro-N,N-diethylacetamide | Phenylboronic acid | 78 |

| N-(4-chlorophenyl)-2-bromo-2,2-difluoroacetamide | (4-methylphenyl)boronic acid | 88 |

| 2-bromo-N-cyclohexyl-2,2-difluoroacetamide | Phenylboronic acid | 75 |

| Representative data based on findings reported in Molecules nih.govmdpi.com. |

Acyclic and Cyclic Fluoroalkylated Sulfones

While direct synthesis of fluoroalkylated sulfones from this compound is a plausible transformation via nucleophilic substitution with sulfinate salts, specific examples are not prominently featured in the reviewed high-impact literature. However, the general synthesis of sulfones often involves reagents like Rongalite (sodium formaldehyde sulfoxylate), which can act as a versatile source for the sulfone group in various organic transformations researchgate.net. The reactivity of the C-Br bond in bromodifluoroacetamides suggests a strong potential for their use in similar reactions to form fluoroalkylated sulfones, which are valuable structures in medicinal chemistry.

Quaternary Carbon Centers with Fluoroalkyl and Boron-Containing Units

The construction of quaternary carbon centers, particularly those bearing both a fluoroalkyl group and a boron-containing moiety, represents a significant challenge in synthetic organic chemistry. These structural motifs are of high interest due to the unique properties conferred by the fluorine atoms and the synthetic versatility of the boronic acid or ester functionality. While direct examples involving this compound are not prominent, the general strategies to access such structures often involve the addition of a difluoroalkyl nucleophile or radical to a suitable acceptor.

In principle, this compound could serve as a precursor to a difluoroacetamido radical or a corresponding nucleophilic species. The formation of a C(sp³)-centered radical from the bromine-carbon bond, potentially via photoredox catalysis or with a radical initiator, could then be intercepted by an appropriate boron-containing acceptor, such as a vinyl boronate. However, the specific conditions and feasibility of such a reaction with this compound have not been detailed in the surveyed literature.

Alternative approaches for the synthesis of related α-fluoroalkyl-α-amino boronic acid derivatives have been explored. These methods, however, typically employ different starting materials and catalysts. For instance, the asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron has been achieved using a Cu(II) catalyst, providing access to α-amino boronic acid derivatives. This highlights a general pathway towards molecules with adjacent nitrogen and boron substituents, though not with the specific difluoroacetamido group derived from the target compound.

Table 1: General Approaches to α-Fluoroalkyl-α-boryl Compounds

| Starting Material | Reagent | Product Type | Key Transformation |

| N-tert-butanesulfinyl imines | Bis(pinacolato)diboron | α-Sulfinamido boronate esters | Asymmetric borylation |

| α-Keto-esters | Electrophilic fluorinating agents, boranes | β-Fluoro-α-hydroxy boronic esters | Enantioselective fluorination and borylation |

| Alkenyl boronates | Dioxazolones | α-Aminoboronates | Asymmetric hydroamidation |

Intermediates in the Synthesis of Privileged Medicinal and Agrochemical Compounds

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The difluoroacetamide moiety, in particular, can serve as a valuable pharmacophore or a precursor to other functional groups. While the direct role of this compound as a key intermediate in the synthesis of specific "privileged" compounds (scaffolds that bind to multiple biological targets) is not explicitly detailed, its potential can be inferred from the importance of difluoromethylated building blocks in drug discovery.

For example, difluoromethyl groups are present in a number of successful agrochemicals, including fungicides and insecticides. The synthesis of these compounds often relies on the introduction of the difluoromethyl or a related difluoroalkyl group at a key position in the molecular scaffold. This compound could theoretically be utilized in cross-coupling reactions to introduce the difluoroacetamido group, which could then be further transformed.

In medicinal chemistry, the concept of "privileged scaffolds" is central to the design of new therapeutic agents. These are molecular frameworks that are capable of interacting with a range of biological targets. While specific examples of privileged scaffolds derived directly from this compound are not reported, the broader class of fluorine-containing heterocycles and amides are well-represented in this area. The compound could potentially be used to synthesize novel building blocks for the construction of libraries based on privileged scaffolds.

Table 2: Examples of Fluorine-Containing Functional Groups in Bioactive Compounds

| Functional Group | Example Compound Class | Application Area | Potential Role of this compound |

| Difluoromethylpyrazole | Fungicides | Agrochemical | Precursor for the pyrazole ring synthesis |

| Difluorophenylacetamide | Various | Medicinal | Building block for amide synthesis via cross-coupling |

| α,α-Difluoro-β-amino acids | Enzyme inhibitors | Medicinal | Precursor for amino acid synthesis |

Future Perspectives and Emerging Research Directions for 2 Bromo 2,2 Difluoro N,n Dimethylacetamide

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. While the direct asymmetric synthesis of 2-bromo-2,2-difluoro-N,N-dimethylacetamide has not been extensively reported, future research is likely to focus on developing catalytic enantioselective methods. Drawing parallels from the synthesis of other α,α-dihalo carbonyl compounds, several promising strategies can be envisioned.

One potential approach involves the use of chiral catalysts to control the stereochemistry of the bromination or fluorination step. For instance, organocatalytic methods have been successfully employed for the enantioselective synthesis of α,α-chlorofluoro aldehydes and ketones. nih.gov Similar strategies, utilizing chiral amines or phosphoric acids, could potentially be adapted for the asymmetric synthesis of α-bromo-α,α-difluoro carbonyl precursors.

Another avenue of exploration is the development of chiral auxiliaries that can direct the stereoselective introduction of the bromine atom. This approach has been effective in the asymmetric synthesis of other halogenated compounds. Furthermore, enzymatic reactions, known for their high stereoselectivity, could be explored for the kinetic resolution of a racemic mixture of this compound or its precursors.

Recent advances in the catalytic asymmetric synthesis of compounds containing a gem-difluoroalkyl group offer valuable insights. researchgate.net Methodologies such as palladium-catalyzed enantioselective fluoroarylation of gem-difluoroalkenes and asymmetric difluoroalkylation using in situ generated difluoroenol species highlight the potential for developing sophisticated catalytic systems for the synthesis of chiral this compound. researchgate.netnih.gov

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Catalyst/Reagent |

|---|---|---|

| Catalytic Asymmetric Halogenation | Direct enantioselective introduction of the bromine or fluorine atoms using a chiral catalyst. | Chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids), transition metal complexes with chiral ligands. |

| Chiral Auxiliary-Mediated Synthesis | Use of a covalently attached chiral molecule to direct the stereoselective introduction of the bromine atom. | Evans auxiliaries, Oppolzer's sultam. |

| Enzymatic Resolution | Selective reaction of one enantiomer from a racemic mixture catalyzed by an enzyme. | Lipases, esterases. |

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing by offering improved safety, efficiency, and scalability. researchgate.netnih.govresearchgate.net The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This is particularly advantageous for reactions involving hazardous reagents or intermediates, or for exothermic processes. The synthesis of halogenated compounds can often be challenging in traditional batch reactors, and flow chemistry provides a safer and more efficient alternative. researchgate.net The modular nature of flow systems also allows for the seamless integration of multiple reaction and purification steps, leading to a more streamlined process. scispace.com

Automated synthesis platforms, which utilize robotics to perform repetitive tasks, can significantly accelerate the discovery and optimization of new derivatives of this compound. researchgate.netamericanpeptidesociety.org These systems can be programmed to perform a large number of reactions in parallel, enabling high-throughput screening of different reaction conditions or building blocks. researchgate.net The integration of online analytical techniques with automated synthesizers allows for real-time monitoring of reaction progress and rapid identification of successful transformations. americanpeptidesociety.org Capsule-based automated synthesis is an emerging user-friendly approach that utilizes pre-packed capsules containing all the necessary reagents for a specific reaction and work-up. researchgate.net

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, easy scalability. researchgate.netnih.gov | Safer handling of halogenating agents, improved yields and selectivity in derivatization reactions. |

| Automated Synthesis | High-throughput experimentation, increased reproducibility, reduced manual labor. researchgate.netamericanpeptidesociety.org | Rapid synthesis of libraries of derivatives for structure-activity relationship studies. |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org This field has enabled the study of biomolecules in their native environment. This compound holds significant promise as a precursor for the development of novel bio-orthogonal probes.

The bromine atom in this compound can serve as a handle for attaching the molecule to a variety of reporter groups, such as fluorophores or affinity tags. The resulting difluoroacetamide moiety can then act as a stable and minimally perturbing label for biomolecules.

Significantly, the presence of the gem-difluoro group can enhance the reactivity of molecules in certain bio-orthogonal reactions. For example, difluorinated cyclooctynes (DIFO) have been shown to exhibit significantly faster reaction rates in copper-free click chemistry compared to their non-fluorinated counterparts. nih.gov This rate enhancement is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the energy of the transition state. nih.gov This suggests that incorporating the 2,2-difluoroacetamide moiety into bio-orthogonal reagents could lead to probes with improved labeling efficiency.

Future research in this area will likely focus on the design and synthesis of this compound derivatives that can participate in various bio-orthogonal reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), inverse-electron-demand Diels-Alder reactions, and Staudinger ligations. The development of such probes will open up new avenues for studying biological processes with high specificity and temporal resolution.

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis and derivatization of this compound is a key area for future research.

One notable example of a greener approach is a patented method for preparing the related compound, 2-bromo-2,2-difluoroacetyl chloride, which involves the recycling of waste difluorotrichloroethane. google.com This process not only reduces waste but also utilizes a less hazardous starting material. Future efforts could focus on developing catalytic and solvent-free methods for the synthesis of this compound itself. For example, the use of microwave-assisted organic synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com

In terms of derivatization, the development of sustainable catalytic methods is crucial. mdpi.com For instance, copper-catalyzed arylation reactions of 2-bromo-2,2-difluoroacetamides have been developed, offering an efficient way to form carbon-carbon bonds. researchgate.net Future research could focus on replacing copper with more abundant and less toxic metals, or on developing metal-free catalytic systems. pageplace.depageplace.de Furthermore, exploring reactions that proceed with high atom economy, such as addition reactions, will be important for minimizing waste. The use of electrochemical methods for amidation and halogenation also presents a sustainable alternative to traditional reagent-based approaches. chemrxiv.org

Table 3: Green Chemistry Principles and Their Application

| Green Chemistry Principle | Application in the Context of this compound |

|---|---|

| Waste Prevention | Developing synthetic routes with high atom economy; recycling of solvents and reagents. |

| Use of Less Hazardous Chemical Syntheses | Employing safer halogenating agents; avoiding the use of toxic solvents. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones for both synthesis and derivatization. mdpi.com |

| Design for Energy Efficiency | Employing ambient temperature reactions or energy-efficient technologies like microwave synthesis. mdpi.com |

Q & A

Q. What are the recommended synthetic methodologies for 2-bromo-2,2-difluoro-N,N-dimethylacetamide?

While direct synthesis routes are not explicitly detailed in the provided evidence, analogous Pd-catalyzed α-arylation reactions using trimethylsilyl enolates of α,α-difluoroacetamides can be adapted. For example, coupling reactions with aryl bromides under 3 mol% Pd catalyst in toluene/1,4-dioxane (1:1 v/v) at 100°C for 24 hours yield structurally related difluoroacetamides with ~70–76% efficiency after silica chromatography . A bromination step (e.g., using NBS or Br₂) may be required to introduce the bromo group, though specific conditions would require optimization.

Q. What safety protocols are critical for handling this compound?

Key safety measures include:

- Avoiding ignition sources (P210) and ensuring proper ventilation .

- Using personal protective equipment (gloves, goggles) to prevent skin/eye contact.

- Storing in a cool, dry place away from reactive metals or strong bases.

- Disposing of waste via certified hazardous waste channels. Safety protocols align with those for structurally similar halogenated acetamides .

Q. How are the physical properties of this compound determined, and what are their implications for experimental design?

While specific data for the compound is limited, related difluoroacetamides exhibit low volatility (boiling points >100°C) and moderate polarity, making them suitable for reactions requiring prolonged heating or polar aprotic solvents. Techniques like GC-MS, NMR, and HPLC (as in ) are recommended for purity analysis. Solubility in common solvents (e.g., toluene, dioxane) should be validated empirically .

Advanced Questions

Q. How can reaction conditions be optimized for Pd-catalyzed couplings involving this compound derivatives?

Optimization strategies include:

- Catalyst screening : Testing Pd complexes (e.g., Pd(OAc)₂, PdCl₂) to enhance turnover.

- Solvent effects : Combining toluene/dioxane (1:1) balances solubility and reaction efficiency .

- Temperature modulation : Reactions at 100°C for 24 hours maximize yield while minimizing decomposition.

- Purification : Gradient silica chromatography (hexanes/EtOAc) effectively isolates products (Table 1) .

Table 1 : Reaction Conditions for Pd-Catalyzed Couplings

| Substrate | Catalyst Loading | Solvent Ratio | Yield (%) |

|---|---|---|---|

| 1-bromo-4-tert-butylbenzene | 3 mol% [Pd3] | Toluene:dioxane (1:1) | 76 |

| 1-(benzyloxy)-4-bromobenzene | 3 mol% [Pd3] | Toluene:dioxane (1:1) | 71 |

Q. What analytical techniques resolve contradictions in spectroscopic data for brominated difluoroacetamides?

Conflicting NMR or MS results can arise from residual solvents or stereochemical ambiguities. Mitigation includes:

Q. How does solvent choice influence the stability and reactivity of this compound?

Polar aprotic solvents like N,N-dimethylacetamide (DMAC) or toluene/dioxane mixtures stabilize the compound by reducing hydrolysis. DMAC’s high boiling point (140°C) and low vapor pressure make it ideal for high-temperature reactions, though its carcinogenic risk (Group 2B) necessitates careful handling . Non-polar solvents may precipitate halogen exchange side reactions.

Methodological Considerations

- Synthesis : Prioritize Pd-catalyzed cross-couplings for aryl functionalization, with bromine acting as a leaving group in subsequent substitutions .

- Purification : Use gradient elution chromatography to separate brominated by-products (common in halogenation steps).

- Safety : Implement fume hoods and real-time air monitoring when scaling up reactions involving volatile brominated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.